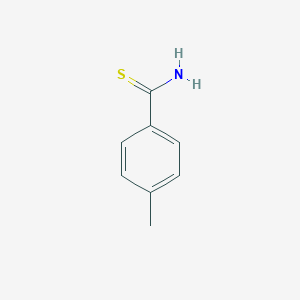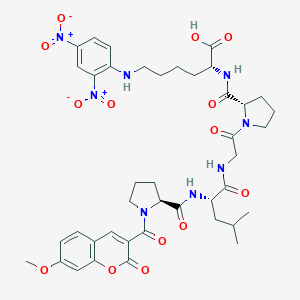
7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl, also known as MDPK, is a synthetic peptide that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Wirkmechanismus
7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl works by binding to specific target molecules, such as enzymes or receptors, and modulating their activity. The 2,4-dinitrophenyl group in 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl acts as a chromophore, allowing the compound to be easily detected and quantified in assays. The peptide sequence of 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl is designed to mimic the natural substrates of enzymes or ligands of receptors, allowing it to interact with these molecules with high affinity and specificity.
Biochemische Und Physiologische Effekte
7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl has been found to have various biochemical and physiological effects, depending on the target molecule it interacts with. For example, 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl has been shown to inhibit the activity of proteases, such as thrombin and trypsin, by binding to their active sites. 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl has also been shown to modulate the activity of G protein-coupled receptors (GPCRs), which are involved in various physiological processes, such as neurotransmission, hormone secretion, and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl has several advantages for lab experiments, including its high purity, stability, and specificity. This compound can be easily synthesized and purified using standard techniques, making it readily available for research. However, one limitation of 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl is its relatively large size, which may limit its permeability across cell membranes and affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the use of 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl in scientific research. One area of interest is the development of 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl-based drugs and therapeutic agents for various diseases. Another area of interest is the use of 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl as a tool for studying protein-protein interactions and enzyme kinetics in living cells. Additionally, the use of 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl in imaging and diagnostic applications is also an area of active research.
Conclusion
In conclusion, 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl is a synthetic peptide that has been widely used in scientific research for studying various biological processes. This compound has several advantages, including its high purity, stability, and specificity, making it a valuable tool for researchers. The future directions for the use of 7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl in scientific research are promising, and this compound is expected to continue to play an important role in advancing our understanding of different biological processes.
Synthesemethoden
7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl is synthesized using solid-phase peptide synthesis (SPPS) method. The process involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The amino acids are protected with different chemical groups to prevent unwanted reactions during the synthesis. After the synthesis is complete, the peptide is cleaved from the solid support and purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl has been used in various scientific research applications, including studying protein-protein interactions, enzyme kinetics, and receptor-ligand interactions. This compound has also been used to develop new drugs and therapeutic agents for various diseases, including cancer, Alzheimer's disease, and HIV.
Eigenschaften
CAS-Nummer |
127376-94-7 |
|---|---|
Produktname |
7-Methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl |
Molekularformel |
C41H50N8O14 |
Molekulargewicht |
878.9 g/mol |
IUPAC-Name |
(2R)-6-(2,4-dinitroanilino)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-1-(7-methoxy-2-oxochromene-3-carbonyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C41H50N8O14/c1-23(2)18-30(45-38(53)32-10-7-17-47(32)39(54)27-19-24-11-13-26(62-3)21-34(24)63-41(27)57)36(51)43-22-35(50)46-16-6-9-31(46)37(52)44-29(40(55)56)8-4-5-15-42-28-14-12-25(48(58)59)20-33(28)49(60)61/h11-14,19-21,23,29-32,42H,4-10,15-18,22H2,1-3H3,(H,43,51)(H,44,52)(H,45,53)(H,55,56)/t29-,30+,31+,32+/m1/s1 |
InChI-Schlüssel |
ZNACYZUBJVGDPQ-ZLESDFJESA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)C4=CC5=C(C=C(C=C5)OC)OC4=O |
SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C3CCCN3C(=O)C4=CC5=C(C=C(C=C5)OC)OC4=O |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C3CCCN3C(=O)C4=CC5=C(C=C(C=C5)OC)OC4=O |
Andere CAS-Nummern |
127376-94-7 |
Sequenz |
PLGPX |
Synonyme |
7-methoxycoumarin-3-carboxylyl-prolyl-leucyl-glycyl-prolyl-lysyl-2,4-dinitrophenyl Mcc-Pro-Leu-Gly-Pro-Lys-Dnp |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride](/img/structure/B157353.png)

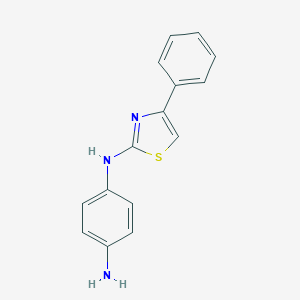
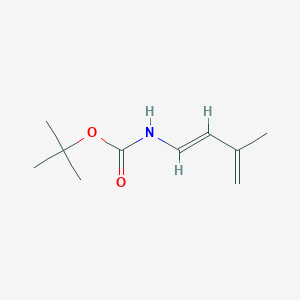
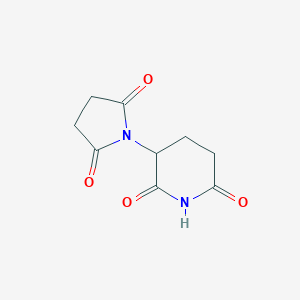
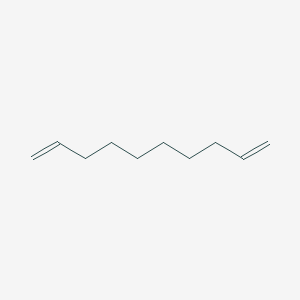
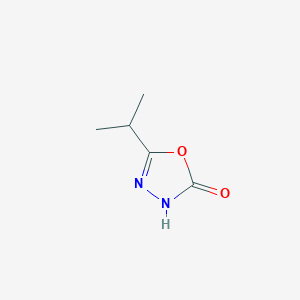
![[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale](/img/structure/B157372.png)
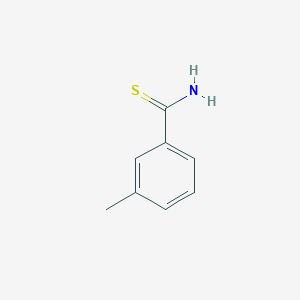
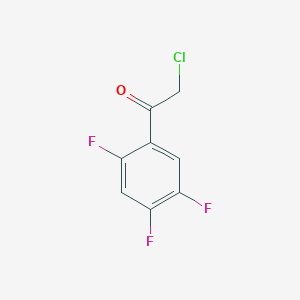
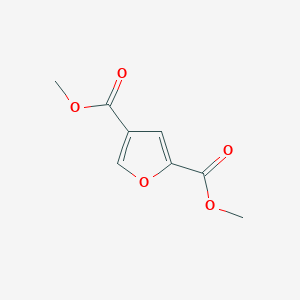
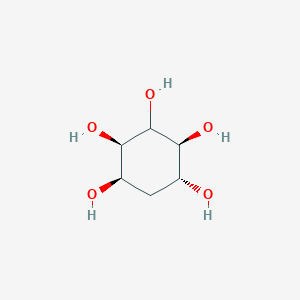
![Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)](/img/structure/B157379.png)
